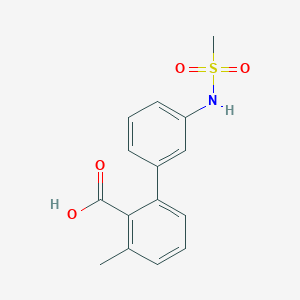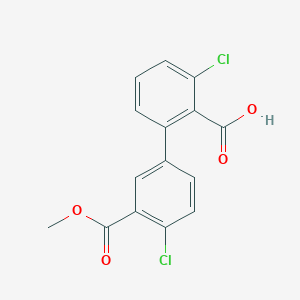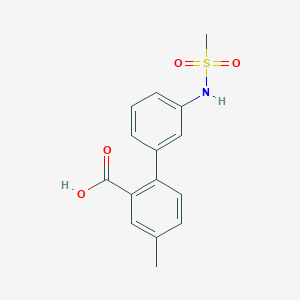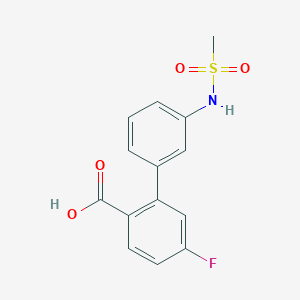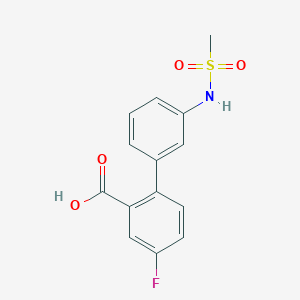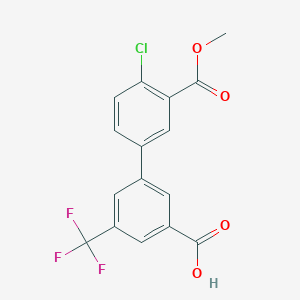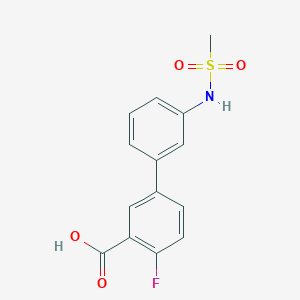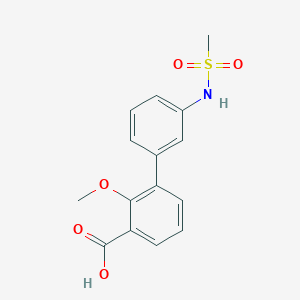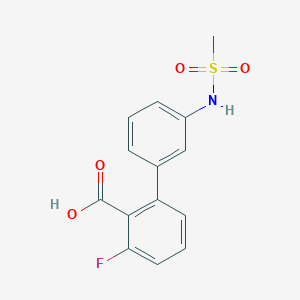
6-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, or 6-Fluoro-2-(3-MSA), is an organic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid and is composed of a benzene ring with a fluorine atom and a methylsulfonylamino group attached to it. The compound has been studied for its biochemical and physiological effects, and its applications in research have been explored.
科学研究应用
6-Fluoro-2-(3-MSA) has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as benzimidazoles and quinolines. It has also been used as a fluorescent probe in the detection of free radical species. Additionally, it has been used as a substrate in enzyme assays, as a fluorescent indicator in cell culture assays, and as a fluorescent tracer in receptor binding studies.
作用机制
The mechanism of action of 6-Fluoro-2-(3-MSA) is not well understood. However, it is believed that the fluorine atom attached to the benzene ring of the compound acts as an electron-withdrawing group, which increases the reactivity of the compound. The methylsulfonylamino group is also thought to play a role in the mechanism of action, as it can act as an electron-donating group, which may increase the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Fluoro-2-(3-MSA) have not been extensively studied. However, it has been demonstrated that the compound can act as an inhibitor of the enzyme acetylcholinesterase. This suggests that the compound may have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease. Additionally, the compound has been shown to have antioxidant activity, which suggests that it may have potential applications in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
The main advantage of using 6-Fluoro-2-(3-MSA) in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, the compound is soluble in both water and organic solvents, which makes it easy to work with in a variety of laboratory settings. The main limitation of using the compound in laboratory experiments is that it is not very soluble in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
The potential future directions for 6-Fluoro-2-(3-MSA) are numerous. The compound could be further studied for its potential applications in the treatment of neurological disorders and oxidative stress-related diseases. Additionally, the compound could be studied for its potential applications in the synthesis of other compounds, such as benzimidazoles and quinolines. Additionally, the compound could be studied for its potential applications as a fluorescent probe, a fluorescent indicator, and a fluorescent tracer. Finally, the compound could be studied for its potential applications as an enzyme inhibitor and for its potential toxicity in humans.
合成方法
The synthesis of 6-Fluoro-2-(3-MSA) typically begins with the conversion of benzoic acid to 3-methylsulfonylbenzoic acid. This is done by reacting benzoic acid with dimethyl sulfoxide in the presence of a catalyst, such as p-toluenesulfonic acid. The resulting 3-methylsulfonylbenzoic acid is then reacted with sodium fluoride in acetic acid to form 6-Fluoro-2-(3-MSA).
属性
IUPAC Name |
2-fluoro-6-[3-(methanesulfonamido)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-21(19,20)16-10-5-2-4-9(8-10)11-6-3-7-12(15)13(11)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDRUITUJIWMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692072 |
Source


|
| Record name | 3-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid | |
CAS RN |
1261914-99-1 |
Source


|
| Record name | 3-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

